2-bromo-N-(2,2-dimethoxyethyl)-4-nitroaniline

Description

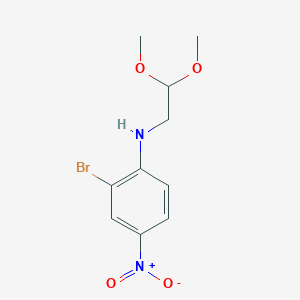

2-Bromo-N-(2,2-dimethoxyethyl)-4-nitroaniline is a nitroaniline derivative featuring a bromine substituent at the 2-position, a nitro group at the 4-position, and a 2,2-dimethoxyethylamine group attached to the aromatic ring. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and ligands for metal complexes. Its structure combines electron-withdrawing (bromo, nitro) and electron-donating (dimethoxyethyl) groups, which influence its reactivity and physical properties.

Properties

IUPAC Name |

2-bromo-N-(2,2-dimethoxyethyl)-4-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O4/c1-16-10(17-2)6-12-9-4-3-7(13(14)15)5-8(9)11/h3-5,10,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCMTYJCAKEHIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC1=C(C=C(C=C1)[N+](=O)[O-])Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2,2-dimethoxyethyl)-4-nitroaniline typically involves the bromination of aniline derivatives followed by the introduction of the dimethoxyethyl group. One common method involves the reaction of 4-nitroaniline with bromine in the presence of a suitable solvent to yield 2-bromo-4-nitroaniline. This intermediate is then reacted with 2,2-dimethoxyethanol in the presence of a catalyst to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2,2-dimethoxyethyl)-4-nitroaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group.

Oxidation Reactions: The compound can undergo oxidation to form different products.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Products depend on the nucleophile used, such as 2-amino-N-(2,2-dimethoxyethyl)-4-nitroaniline.

Reduction: 2-bromo-N-(2,2-dimethoxyethyl)-4-phenylenediamine.

Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

2-bromo-N-(2,2-dimethoxyethyl)-4-nitroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,2-dimethoxyethyl)-4-nitroaniline involves its interaction with specific molecular targets. The bromine atom and nitro group play crucial roles in its reactivity. The compound can interact with enzymes and proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Bromo-4-nitroaniline

- Structure : Lacks the 2,2-dimethoxyethyl group.

- Properties : Exhibits strong intramolecular N–H⋯Br hydrogen bonding, forming a planar five-membered ring (dihedral angle: 1.64°). This stabilizes the crystal lattice via intermolecular N–H⋯N/O interactions .

- Applications : Intermediate for sulfonamides and benzothiazines .

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

2-Bromo-6-methoxy-4-nitroaniline

- Structure : Methoxy group at the 6-position instead of the dimethoxyethyl group.

- Properties : Density = 1.718 g/cm³; predicted pKa = -1.24, indicating strong acidity .

Comparative Data Table

Structural Analogues in Metal Complex Formation

Compounds like (E)-4-bromo-N-(4-nitrobenzylidene)aniline (MFCD00441862) demonstrate the role of nitro and halogen groups in coordinating metals. The imine group (C=N) in such compounds facilitates ligand-metal interactions, a feature absent in this compound due to its amine substituent .

Halogen-Substituted Nitroanilines

Biological Activity

2-Bromo-N-(2,2-dimethoxyethyl)-4-nitroaniline is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula . It features a bromine atom, a nitro group, and a dimethoxyethyl substituent on the aniline ring. This unique structure may contribute to its biological properties.

Research indicates that compounds similar to this compound may act through various mechanisms:

Toxicological Profile

A comprehensive evaluation of the toxicity associated with nitroanilines suggests that exposure can result in significant biological effects:

- In Vitro Studies : In vitro tests have indicated that 4-nitroaniline derivatives can induce cytotoxicity and mutagenicity under certain conditions. For example, studies have shown that exposure to 4-nitroaniline resulted in increased micronuclei frequency in cultured cells .

- Animal Studies : Long-term animal studies have not consistently demonstrated carcinogenicity; however, acute toxicity has been observed at higher doses .

Case Study 1: NRF2 Activation Potential

A study investigated various compounds for their ability to activate NRF2. Although not directly involving this compound, it highlighted the potential for similar compounds to enhance cellular resistance to oxidative stress. The findings suggest that modifications to the chemical structure could optimize efficacy while minimizing toxicity .

Case Study 2: Mutagenicity Testing

Research on 4-nitroaniline has established a framework for understanding the mutagenic potential of related compounds. In one study, exposure led to significant mutagenic responses in bacterial assays, indicating that structural components like the nitro group are critical determinants of biological activity .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.